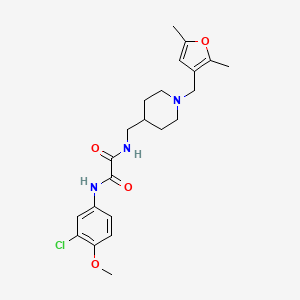
2-(Ethylsulfanyl)-1,1-dimethoxyethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethylsulfanyl)-1,1-dimethoxyethane, also known as ethylsulfanyl dimethoxyethane (ESDME), is an organic compound with a molecular formula of C5H12OS2. It is a colorless liquid at room temperature and is used in various scientific applications. ESDME is a versatile compound with a wide range of applications in synthetic chemistry, biochemistry, and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
ESDME is widely used in scientific research, as it is a versatile compound with a wide range of applications. It is used in synthetic chemistry, biochemistry and pharmaceuticals, as well as in the production of drugs and other chemicals. In synthetic chemistry, ESDME is used as a solvent and as a reagent for the synthesis of various compounds. In biochemistry, it is used in the production of enzymes and other proteins, as well as in the study of their structure and function. In pharmaceuticals, it is used in the production of drugs and other chemicals.
Wirkmechanismus
The mechanism of action of ESDME is not fully understood. However, it is believed that the compound acts as a catalyst in the synthesis of various compounds, as well as in the production of enzymes and other proteins. It is also believed that the compound has a role in the regulation of metabolic pathways in cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of ESDME are not fully understood. However, it is believed that the compound may have a role in the regulation of metabolic pathways in cells. It has also been suggested that the compound may have an effect on the activity of enzymes and other proteins, as well as on the production of drugs and other chemicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ESDME in lab experiments is its low toxicity. The compound is non-toxic and has a low volatility, making it safe to use in a laboratory setting. Additionally, the compound is relatively inexpensive and easy to obtain. However, the compound is not very soluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for ESDME research. These include further research into the compound's mechanism of action and its effects on biochemical and physiological processes. Additionally, further research could be conducted into the compound's potential applications in synthetic chemistry, biochemistry, and pharmaceuticals. Finally, further research could be conducted into the compound's potential toxicity and its potential uses as a solvent and reagent.
Synthesemethoden
ESDME can be synthesized from 2-(Ethylsulfanyl)-1,1-dimethoxyethanel chloride and dimethoxyethane using a two-step process. In the first step, 2-(Ethylsulfanyl)-1,1-dimethoxyethanel chloride is reacted with dimethoxyethane in a 1:1 molar ratio in the presence of a base, such as sodium hydroxide. This reaction produces 2-(Ethylsulfanyl)-1,1-dimethoxyethanel dimethoxyethane and sodium chloride as a by-product. In the second step, the sodium chloride is removed by distillation.
Eigenschaften
IUPAC Name |
2-ethylsulfanyl-1,1-dimethoxyethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2S/c1-4-9-5-6(7-2)8-3/h6H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCAMUCJJKKTQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethylsulfanyl)-1,1-dimethoxyethane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(2-chlorophenyl)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acrylamide](/img/structure/B2389801.png)
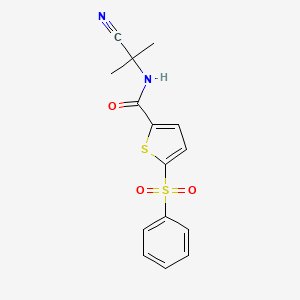
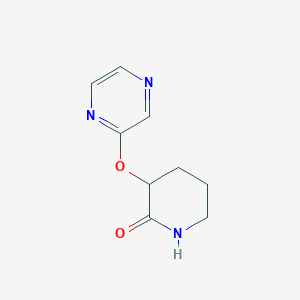
![N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2389806.png)
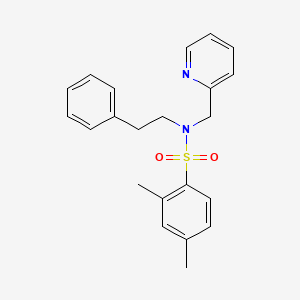
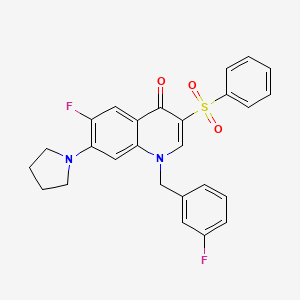
![3-(3,4-Dimethoxyphenyl)-5-[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2389812.png)

![10-Azadispiro[2.1.35.23]decan-9-one](/img/structure/B2389816.png)
![2,4-dichloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2389817.png)
![2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B2389819.png)
